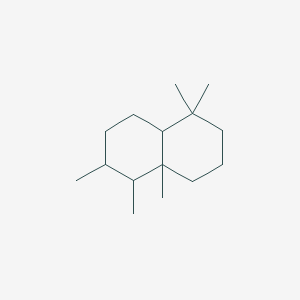
1,1,4a,5,6-Pentamethyldecahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4a,5,6-Pentamethyldecahydronaphthalene is a bicyclic sesquiterpene characterized by a distinctive 6/6 bicyclic skeleton comprising the A and B rings. It is commonly found in fungi and plants, and it exhibits significant biological activities, such as antifungal, antibacterial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,4a,5,6-Pentamethyldecahydronaphthalene and its derivatives can be synthesized through various methods. One common approach involves the use of commercially available norambreinolide as a starting material. The synthesis typically involves multiple steps, including the formation of drimenic acid, followed by reactions with different reagents to produce various drimane derivatives .
Industrial Production Methods: Industrial production of drimane often involves the extraction of drimane-type sesquiterpenoids from natural sources such as fungi and plants. Advanced techniques like genome mining and heterologous expression have also been employed to identify and produce drimane compounds from bacterial sources .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4a,5,6-Pentamethyldecahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of drimenol can yield drimenone, while reduction can produce drimenol from drimenone .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like cyanogen bromide (CNBr) and allylisothiocyanate are used for substitution reactions
Major Products:
Oxidation: Drimenone
Reduction: Drimenol
Substitution: Various drimane derivatives with oxadiazole and thiadiazole rings
Applications De Recherche Scientifique
1,1,4a,5,6-Pentamethyldecahydronaphthalene and its derivatives have a wide range of scientific research applications:
Chemistry: this compound is used as a building block for synthesizing various biologically active compounds.
Biology: It exhibits significant antifungal and antibacterial activities, making it useful in studying microbial interactions and developing antimicrobial agents
Industry: this compound-type sesquiterpenoids are used in the perfumery industry due to their pleasant aroma.
Mécanisme D'action
1,1,4a,5,6-Pentamethyldecahydronaphthalene exerts its effects through various mechanisms:
Antifungal Activity: Drimenol, a drimane derivative, acts by disrupting the fungal cell wall/membrane, leading to cell rupture and death. .
Anticancer Activity: this compound derivatives induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.
Comparaison Avec Des Composés Similaires
1,1,4a,5,6-Pentamethyldecahydronaphthalene is unique due to its distinctive 6/6 bicyclic skeleton. Similar compounds include:
Homodrimane: Similar to drimane but with slight structural variations.
Polygodial: A drimane-type sesquiterpenoid with strong antifungal properties
This compound stands out due to its broad-spectrum biological activities and its potential for various scientific and industrial applications.
Propriétés
Numéro CAS |
5951-58-6 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3 |
Clé InChI |
CVRSZZJUWRLRDE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2(C1C)C)(C)C |
SMILES canonique |
CC1CCC2C(CCCC2(C1C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Drimane; Decahydro-1,2,5,5,8a-pentamethylnaphthalene stereoisomer. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















